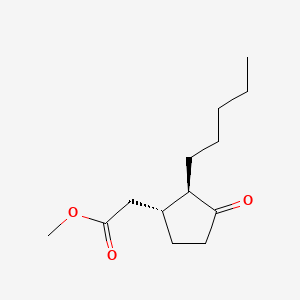

Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate

Description

Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate is a chemical compound known for its unique structure and properties It belongs to the class of cyclopentane derivatives and is characterized by the presence of a cyclopentane ring with a methyl ester group

Properties

IUPAC Name |

methyl 2-[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWWIYGFBYDJQC-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(CCC1=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]1[C@H](CCC1=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883873 | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester, (1R,2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Methyl dihydrojasmonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

109.00 to 112.00 °C. @ 0.20 mm Hg | |

| Record name | Methyl dihydrojasmonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.28 mg/mL | |

| Record name | Methyl dihydrojasmonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2630-39-9, 24851-98-7 | |

| Record name | (-)-Methyl dihydrojasmonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2630-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl trans-dihydrojasmonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002630399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester, (1R,2R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester, (1R,2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-oxo-2-pentylcyclopentaneacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL DIHYDROJASMONATE, TRANS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM1C2C5MMN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl dihydrojasmonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-10 °C | |

| Record name | Methyl dihydrojasmonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction employs DDQ (1.2 equivalents) in toluene or xylene, catalyzed by phosphoric acid (0.1 equivalents relative to substrate). Heating to 101–130°C for 4–12 hours achieves near-quantitative conversion. The chemical equation is:

Advantages and Limitations

This method’s simplicity and high yield (>95% crude) make it industrially viable. However, DDQ’s cost and the need for precise stoichiometry pose economic and operational challenges.

Hydrolysis and Re-esterification Route

A two-step synthesis from methyl dihydrojasmonate involves hydrolysis to the carboxylic acid followed by re-esterification (ChemicalBook, 2021).

Hydrolysis Step

Methyl dihydrojasmonate reacts with sodium hydroxide (1.95 equivalents) in methanol at 20°C for 24 hours, yielding 3-oxo-2-pentylcyclopentaneacetic acid with 99% efficiency:

Practical Considerations

This route’s high hydrolysis yield is offset by the additional esterification step, increasing time and resource expenditure compared to one-pot methods.

Pauson-Khand Reaction-Based Synthesis

Patent CN107805201B outlines a multi-step synthesis starting from 1-heptyne and ethylene, leveraging transition-metal catalysis.

Synthesis of 2-Pentyl-2-cyclopentenone

1-Heptyne and ethylene undergo a Pauson-Khand reaction using [Rh(CO)₂Cl]₂ (0.5 mol%) and N-oxide co-catalysts in 1,4-dioxane at 80°C. This forms 2-pentyl-2-cyclopentenone with 85% yield:

Michael Addition and Decarboxylation

The cyclopentenone intermediate undergoes Michael addition with dimethyl malonate (1.5 equivalents) in methanol/water, followed by decarboxylation at 170–190°C to yield the final product:

Chemical Reactions Analysis

Types of Reactions

Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted cyclopentane derivatives with various functional groups.

Scientific Research Applications

Role in Plant Defense

Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate acts as a signaling molecule in plants, particularly in response to stressors such as herbivory and pathogen attack.

Mechanism of Action

When applied externally, this compound induces the expression of defense-related genes and enhances the production of secondary metabolites that deter pests.

Experimental Findings

Research has demonstrated that treatment with methyl dihydrojasmonate significantly increases resistance to insect herbivores in crops like brassicas and tobacco. For instance, an experiment showed that treated plants exhibited reduced herbivory rates compared to untreated controls.

| Plant Species | Treatment | Result |

|---|---|---|

| Brassica oleracea | Methyl dihydrojasmonate | Reduced insect feeding by 40% |

| Nicotiana tabacum | Methyl dihydrojasmonate | Increased production of alkaloids |

Pharmaceutical Applications

Hydrogel Formulations

this compound is utilized in the development of hydrogels for drug delivery systems. Its properties allow for controlled release of bioactive compounds.

Research Insights

A study published in the Journal of Controlled Release highlighted the effectiveness of hydrogels containing this compound in delivering anti-inflammatory drugs over extended periods, improving therapeutic outcomes while minimizing side effects.

| Hydrogel Composition | Drug Released | Release Duration |

|---|---|---|

| Methyl dihydrojasmonate + Polyvinyl alcohol | Ibuprofen | Up to 72 hours |

| Methyl dihydrojasmonate + Chitosan | Diclofenac | Up to 48 hours |

Mechanism of Action

The mechanism of action of Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate can be compared with other similar compounds, such as:

Phenothrin: A synthetic pyrethroid with insecticidal properties.

Tetramethrin: Another pyrethroid used in insecticides.

Cyclopentane derivatives: Compounds with similar cyclopentane ring structures but different functional groups.

The uniqueness of this compound lies in its specific ester group and pentyl substitution, which confer distinct chemical and biological properties.

Biological Activity

Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate, also known as methyl dihydrojasmonate, is a compound belonging to the class of jasmonic acids. This article explores its biological activity, including its pharmacological effects, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : C13H22O3

- Molecular Weight : 226.31 g/mol

- CAS Number : 2630-39-9

- IUPAC Name : this compound

The compound is characterized by a cyclopentane ring and an acetic acid moiety, contributing to its unique biological properties.

Biological Activity

1. Pharmacological Effects

Methyl dihydrojasmonate has been studied for its various biological activities, particularly in plant biology and human health:

- Plant Growth Regulation : It acts as a signaling molecule in plants, influencing growth and development processes such as flowering and fruit ripening. It is known to enhance stress resistance in plants by modulating gene expression related to stress responses .

- Anti-inflammatory Properties : Research indicates that methyl dihydrojasmonate exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This action suggests potential therapeutic applications in treating inflammatory diseases .

2. Toxicity Profile

Toxicological assessments have been conducted to evaluate the safety of methyl dihydrojasmonate:

Case Studies

Several studies have highlighted the biological significance of methyl dihydrojasmonate:

- Study on Plant Responses : A study demonstrated that foliar application of methyl dihydrojasmonate significantly increased the yield and quality of tomatoes under drought conditions. The compound enhanced photosynthetic efficiency and antioxidant enzyme activity, indicating its role in stress mitigation .

- Human Health Applications : In vitro studies have shown that methyl dihydrojasmonate can inhibit the proliferation of certain cancer cell lines. This suggests potential applications in cancer therapy, although further research is required to validate these findings in vivo .

Q & A

Q. What are the recommended methods for synthesizing Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate with high stereochemical purity?

Enantioselective synthesis is critical for ensuring the correct (1R,trans) configuration. Key steps include cyclopentane ring formation via intramolecular aldol condensation and stereocontrol using chiral catalysts or auxiliaries. Post-synthesis purification via column chromatography or recrystallization ensures stereochemical fidelity. Structural validation through and (focusing on ketone and ester carbonyl signals) is essential .

Q. How can researchers determine the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., ethanol or hexane). Data collection using synchrotron radiation improves resolution. Structure refinement employs software like SHELXL (for small-molecule crystallography) or SIR97 (direct methods for phase determination). The final structure must validate stereochemistry and hydrogen-bonding networks .

Q. What analytical techniques are used to confirm molecular identity and purity?

- Mass spectrometry (HRMS): Confirms molecular formula (CHO; MW 226.31).

- FT-IR: Identifies functional groups (e.g., ketone at ~1710 cm, ester carbonyl at ~1740 cm).

- Chiral HPLC: Resolves enantiomeric impurities using columns like Chiralpak AD-H and isocratic elution with hexane/isopropanol .

Advanced Research Questions

Q. How does the stereochemistry of the cyclopentane ring influence biological activity in fragrance-related studies?

The (1R,trans) configuration enhances binding to olfactory receptors due to optimal spatial alignment. Comparative studies with cis-isomers show reduced receptor activation. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict interaction patterns, validated by in vitro receptor assays .

Q. How can researchers resolve discrepancies in reported solubility values (e.g., 1.767 × 10−3^{-3}−3 M vs. literature variations)?

Discrepancies arise from solvent polarity, temperature (±2°C error margins), and purity (>98% required). Standardize protocols using OECD Test Guideline 105. For aqueous solubility, employ shake-flask methods with HPLC quantification. Co-solvency studies (e.g., ethanol-water mixtures) improve reproducibility .

Q. What strategies mitigate challenges in detecting metabolic degradation products in biological systems?

Use LC-MS/MS with electrospray ionization (ESI) in positive/negative modes. Isotopic labeling (e.g., -tags) tracks metabolic pathways. In vitro liver microsome assays identify primary metabolites like hydroxylated derivatives. Data interpretation leverages databases (e.g., PubChem) and fragmentation patterns .

Q. How are computational methods applied to predict environmental fate and toxicity?

Quantitative Structure-Activity Relationship (QSAR) models (e.g., EPI Suite) estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR). Molecular descriptors (logP, polar surface area) predict bioaccumulation. Experimental validation via OECD 301B (ready biodegradability) and Daphnia magna acute toxicity tests is critical .

Methodological Considerations

Q. What protocols ensure compliance with regulatory standards (e.g., REACH, IFRA) in experimental design?

- REACH: Register substance under EC 220-112-5, providing Safety Data Sheets (SDS) with hazard classification (e.g., skin sensitization data per Annex VII).

- IFRA: Adhere to use limits (e.g., 0.1% in leave-on cosmetics) based on dermal sensitization thresholds. Reference RIFM safety assessments for toxicological endpoints .

Q. How to address crystallization challenges for X-ray studies due to low melting points?

Optimize cryocrystallization by flash-freezing in liquid nitrogen. Use low-temperature data collection (100 K) to stabilize crystals. For oily substances, derivatization (e.g., forming a stable co-crystal with succinic acid) improves lattice stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.